5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S2 and a molecular weight of 264.71 g/mol . It is a sulfonyl chloride derivative of benzothiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-2,1,3-benzothiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
5-Methoxy-2,1,3-benzothiadiazole+Chlorosulfonic acid→5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,1,3-benzothiadiazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
5-Methyl-2,1,3-benzothiadiazole-4,7-dione: Contains a dione group instead of a sulfonyl chloride, leading to different chemical properties and uses.
Uniqueness
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical processes .
Biological Activity
5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzothiadiazole, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The sulfonyl chloride group enhances its reactivity, allowing it to interact with various biological targets, including proteins and enzymes.
- Molecular Formula : C₇H₇ClN₂O₂S₂
- Molecular Weight : 248.71 g/mol
- Structure : Contains a methoxy group which differentiates it from other benzothiadiazole derivatives.
Synthesis
The synthesis of this compound typically involves the chlorination of 5-methoxy-2,1,3-benzothiadiazole-4-sulfonic acid using thionyl chloride. This reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification methods such as recrystallization or distillation to achieve the desired purity levels .
Antiproliferative Activity
Research indicates that benzothiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for related compounds. The activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.1 |
Related compound A | HCT 116 | 2.2 |
Related compound B | HEK 293 | 5.3 |
Antioxidant Activity
Benzothiadiazole derivatives have also been investigated for their antioxidant properties. The presence of functional groups such as methoxy enhances their ability to scavenge free radicals and reduce oxidative stress in cells. Comparative studies have shown that certain derivatives outperform standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays .
Antibacterial Activity
The antibacterial potential of benzothiadiazole derivatives has been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM, indicating significant antibacterial activity .
Case Studies and Research Findings
- Antiproliferative Studies : A series of benzothiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at different positions on the benzothiadiazole ring could enhance or diminish antiproliferative effects. Compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts .
- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
- Structural Activity Relationship (SAR) : Detailed SAR studies have highlighted that the positioning of substituents on the benzothiadiazole ring significantly affects biological activity. For instance, compounds with electron-donating groups like methoxy exhibited enhanced interactions with biological targets compared to those with electron-withdrawing groups .
Properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S2/c1-13-5-3-2-4-6(10-14-9-4)7(5)15(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZOVDYASBDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733405 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-40-8 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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